

molecular structure of 2-Chlorooxazolo[4,5-b]pyridine

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Compound of Interest

Compound Name: 2-Chlorooxazolo[4,5-b]pyridine

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An In-Depth Technical Guide to the Molecular Structure of **2-Chlorooxazolo[4,5-b]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a privileged scaffold, the oxazolo[4,5-b]pyridine core is featured in molecules with diverse biological activities, including antibacterial and anticancer properties. The 2-chloro substituent serves as a versatile synthetic handle, enabling the development of compound libraries for drug discovery through various substitution reactions. This technical guide provides a comprehensive analysis of the molecular structure of **2-Chlorooxazolo[4,5-b]pyridine**, integrating insights from synthetic chemistry, spectroscopic analysis, and computational modeling. We will explore the causality behind its synthesis, the detailed elucidation of its structure through modern analytical techniques, and the implications of its structural and electronic properties on its reactivity and utility as a key building block for novel chemical entities.

Introduction to the Oxazolo[4,5-b]pyridine Scaffold

The fusion of an oxazole ring with a pyridine ring gives rise to a class of heterocyclic compounds known as oxazolopyridines. These scaffolds are bioisosteres of purines, allowing them to interact with a wide range of biological targets.^[1] The specific isomer, oxazolo[4,5-b]pyridine, has garnered substantial attention due to its presence in pharmacologically active

agents.^[2] The core structure consists of a pyridine ring fused to an oxazole ring across the 4 and 5 positions.

The introduction of a chlorine atom at the 2-position of this scaffold yields **2-Chlorooxazolo[4,5-b]pyridine**, a compound that is not only a subject of structural interest but also a pivotal intermediate in synthetic chemistry. The chlorine atom activates the C2 position for nucleophilic substitution, providing a direct route to introduce diverse functional groups and build molecular complexity. Understanding the precise molecular structure and electronic properties of this precursor is paramount for designing rational synthetic strategies and predicting the behavior of its derivatives. This guide aims to provide a senior scientist's perspective on the structural characterization and synthetic utility of this important molecule.

Core Physicochemical and Structural Properties

A precise understanding of a molecule begins with its fundamental properties. For **2-Chlorooxazolo[4,5-b]pyridine**, these are summarized below.

Property	Value	Source
IUPAC Name	2-chloro-[3][4]oxazolo[4,5-b]pyridine	N/A
CAS Number	325976-45-2	[3][5]
Molecular Formula	C ₆ H ₃ ClN ₂ O	[3][6]
Molecular Weight	154.55 g/mol	[3][6]
Canonical SMILES	C1=NC2=NC=CC=C2O1	[3]
Appearance	Expected to be a solid at room temperature	N/A
Storage	Inert atmosphere, store in freezer, under -20°C	[3]

Synthesis and Mechanistic Insights

The synthesis of the oxazolo[4,5-b]pyridine core is typically achieved through the cyclization of a suitably substituted pyridine precursor. A logical and efficient pathway to **2-**

Chlorooxazolo[4,5-b]pyridine involves the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with a source of the C2-chloro-carbon atom.

Rationale for Synthetic Strategy

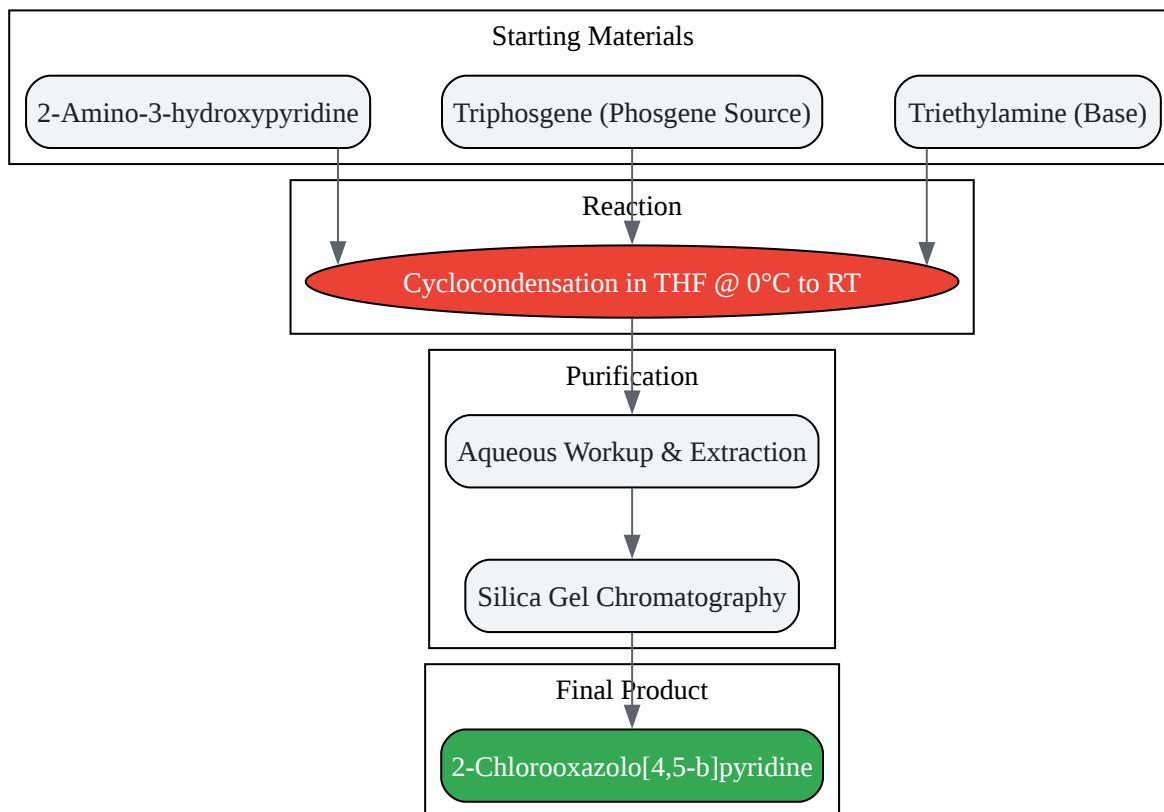
The chosen strategy is based on established methods for forming oxazole rings fused to aromatic systems.^{[7][8]} The key precursor, 2-amino-3-hydroxypyridine, possesses the necessary vicinal amino and hydroxyl groups on the pyridine ring. The amino group acts as a nucleophile to attack an electrophilic carbonyl carbon, while the hydroxyl group facilitates the subsequent ring-closing dehydration to form the stable, aromatic oxazole ring. Using a reagent like phosgene (or a safer equivalent such as triphosgene) provides the carbonyl group and the chlorine atom at the C2 position in a single, efficient step.

Experimental Protocol: Synthesis of 2-Chlorooxazolo[4,5-b]pyridine

This protocol is a representative method based on established chemical principles. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are mandatory.

- **Reaction Setup:** To a stirred, cooled (0 °C) solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., dry tetrahydrofuran), add a non-nucleophilic base such as triethylamine (2.2 eq).
- **Addition of Reagent:** Slowly add a solution of triphosgene (0.4 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C. The triphosgene serves as a safer in-situ source of phosgene.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **2-Chlorooxazolo[4,5-b]pyridine**.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **2-Chlorooxazolo[4,5-b]pyridine**.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis provides the definitive confirmation of a molecule's structure. While specific experimental data for the title compound is proprietary to chemical suppliers,[3] a detailed analysis can be performed based on established principles for similar heterocyclic systems.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be simple and highly informative. Three distinct signals corresponding to the three protons on the pyridine ring should be observed in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 2,3-disubstituted pyridine system, allowing for unambiguous assignment of each proton.
- ^{13}C NMR: The carbon NMR spectrum should display six signals for the six unique carbon atoms in the molecule. The carbon at the C2 position, bonded to both a chlorine and a nitrogen atom, is expected to be significantly downfield (likely δ 150 ppm). The remaining five carbons of the fused aromatic system will appear in the typical range of δ 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

- $\sim 1620\text{-}1580\text{ cm}^{-1}$: C=N stretching vibrations from both the oxazole and pyridine rings.
- $\sim 1500\text{-}1400\text{ cm}^{-1}$: Aromatic C=C stretching vibrations.
- $\sim 1250\text{-}1100\text{ cm}^{-1}$: C-O stretching within the oxazole ring.
- $\sim 800\text{-}700\text{ cm}^{-1}$: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion (M^+): The electron impact (EI) mass spectrum will show a characteristic molecular ion peak. Due to the presence of chlorine, this peak will be split into two signals, $[\text{M}]^+$ and $[\text{M}+2]^+$, in an approximate 3:1 ratio, corresponding to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.
- Fragmentation: Plausible fragmentation pathways include the loss of a chlorine radical ($\cdot\text{Cl}$) and the cleavage of the oxazole ring.

Summary of Predicted Spectroscopic Data

Technique	Expected Observations
¹ H NMR	3 signals in the aromatic region (δ 7.0-8.5 ppm) with characteristic splitting for a 2,3-disubstituted pyridine.
¹³ C NMR	6 signals, with the C2 carbon significantly downfield (>150 ppm).
IR (cm ⁻¹)	~1600 (C=N), ~1450 (C=C), ~1200 (C-O), ~750 (C-Cl).
MS (EI)	Molecular ion peak cluster (M ⁺ , M+2) at m/z 154 and 156 in a ~3:1 ratio.

Crystallographic and Computational Analysis

While a published crystal structure for **2-Chlorooxazolo[4,5-b]pyridine** is not available, significant insights can be drawn from related compounds and computational modeling.

Insights from X-ray Crystallography

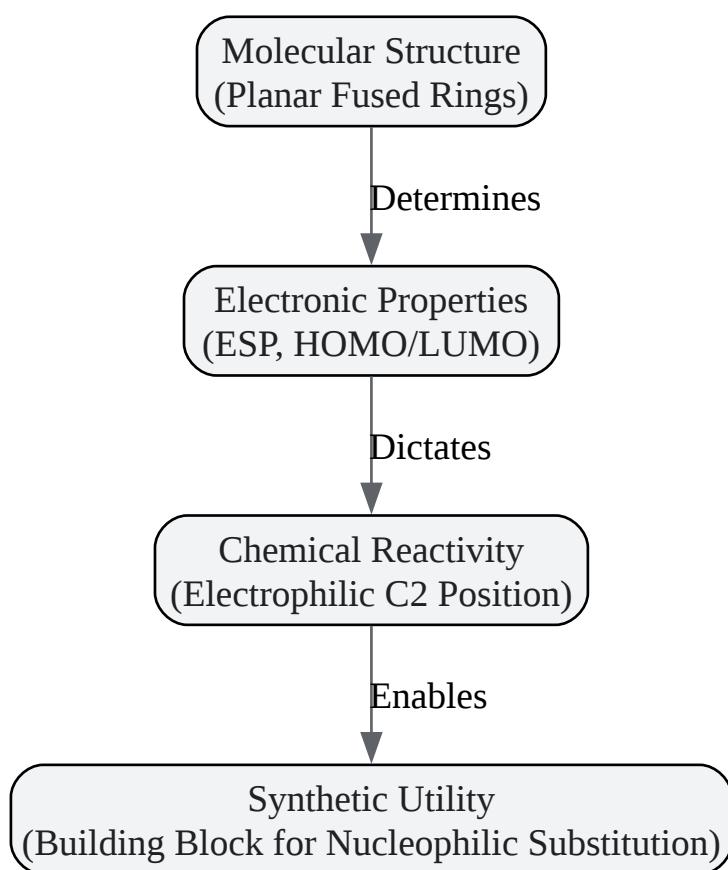
Single-crystal X-ray diffraction studies on derivatives, such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridines, have confirmed the essential planarity of the fused oxazolo[4,5-b]pyridine ring system.^[11] This planarity is a consequence of its aromatic character. In the solid state, such planar heterocyclic molecules tend to pack in a stacked arrangement, often stabilized by π - π interactions. Understanding these packing forces is crucial in materials science and for predicting the solubility and crystal habits of drug candidates.

Computational Modeling and Electronic Structure

Density Functional Theory (DFT) calculations are powerful tools for probing molecular structure and reactivity. For **2-Chlorooxazolo[4,5-b]pyridine**, DFT analysis would reveal:

- Optimized Geometry: Confirmation of the planar structure with precise bond lengths and angles.

- Electrostatic Potential (ESP) Map: The ESP map would show regions of high and low electron density. The nitrogen atoms would be regions of negative potential (nucleophilic), while the C2 carbon, influenced by the electronegative chlorine and adjacent nitrogen, would be a site of positive potential, confirming its susceptibility to nucleophilic attack.
- Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's electronic behavior. The LUMO is expected to have a significant coefficient on the C2 carbon, further indicating its electrophilic nature.



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Caption: Relationship between structure, electronics, and reactivity.

Reactivity and Synthetic Utility

The molecular structure of **2-Chlorooxazolo[4,5-b]pyridine** directly governs its chemical reactivity, making it a valuable building block in synthetic organic chemistry.

Analysis of Reactivity

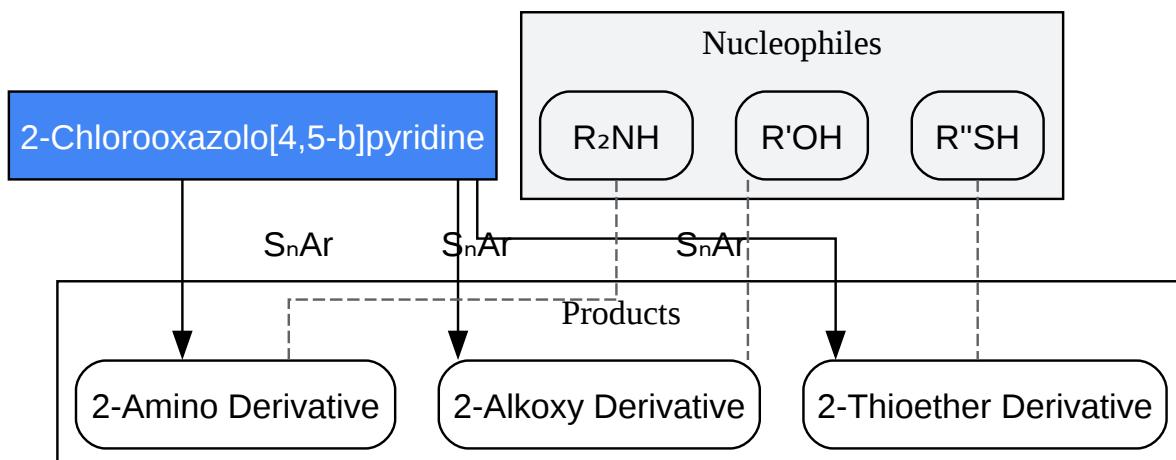
The key to the molecule's utility is the chloro-substituent at the C2 position. This position is analogous to the 2-position of 2-chloropyridine, which is well-known to be susceptible to nucleophilic aromatic substitution (S_NAr). The reaction is facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms in both the oxazole and pyridine rings, which stabilize the negatively charged Meisenheimer intermediate formed during the substitution process.

Application in Nucleophilic Aromatic Substitution (S_NAr)

2-Chlorooxazolo[4,5-b]pyridine can react with a wide array of nucleophiles, including amines, alcohols, and thiols, to displace the chloride ion. This provides a straightforward and powerful method for introducing diverse side chains and building a library of derivatives.

Sample Protocol: Amination of 2-Chlorooxazolo[4,5-b]pyridine

- Reaction Setup: In a sealed reaction vessel, combine **2-Chlorooxazolo[4,5-b]pyridine** (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a suitable base (e.g., K_2CO_3 or DIPEA, 2.0 eq) in a polar aprotic solvent like DMF or DMSO.
- Heating: Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by TLC or LC-MS.
- Workup and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The crude product is then purified by chromatography or recrystallization to yield the 2-amino-oxazolo[4,5-b]pyridine derivative.



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